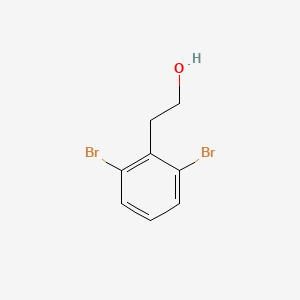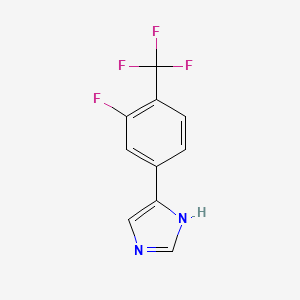
2-(2,6-Dibromophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
2-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenol to produce 2,6-dibromophenol, which is then subjected to a Grignard reaction with ethylene oxide to yield the desired product . The reaction conditions typically include the use of a solvent like dichloromethane and a base such as diisopropylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions followed by purification processes such as distillation and crystallization to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,6-dibromophenyl)acetaldehyde or 2-(2,6-dibromophenyl)acetone.
Reduction: Formation of 2-(2,6-dibromophenyl)ethane.
Substitution: Formation of 2-(2,6-diaminophenyl)ethanol or 2-(2,6-dithiophenyl)ethanol.
科学的研究の応用
2-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Dibromophenyl)ethanol involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dibromophenyl)ethanol
- 2-(2,6-Dichlorophenyl)ethanol
- 2-(2,6-Difluorophenyl)ethanol
Uniqueness
2-(2,6-Dibromophenyl)ethanol is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, affecting its physical and chemical properties.
特性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC名 |
2-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |
InChIキー |
OOGXGVNXWNODFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)






![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)

